molecular formula C9H7NOS B1527604 3-(1,3-Thiazol-2-yl)phenol CAS No. 35582-13-9

3-(1,3-Thiazol-2-yl)phenol

Cat. No.: B1527604
CAS No.: 35582-13-9
M. Wt: 177.22 g/mol
InChI Key: FSOFDTPOJDKPQV-UHFFFAOYSA-N
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Description

3-(1,3-Thiazol-2-yl)phenol is a chemical compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Thiazol-2-yl)phenol typically involves the reaction of 1,3-thiazole with phenol derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where phenol reacts with 1,3-thiazole-2-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction and yield higher purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-Thiazol-2-yl)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of 3-(1,3-Thiazol-2-yl)benzoic acid.

  • Reduction: Production of 3-(1,3-Thiazol-2-yl)benzyl alcohol.

  • Substitution: Generation of various substituted phenol derivatives.

Scientific Research Applications

. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it exhibits antioxidant, anti-inflammatory, and antimicrobial properties. In medicine, it is being explored for its potential use in drug development, particularly as an antitumor agent. In industry, it is used in the production of dyes, pigments, and other chemical intermediates.

Comparison with Similar Compounds

3-(1,3-Thiazol-2-yl)phenol is similar to other thiazole derivatives such as 2-(1,3-thiazol-2-yl)phenol and 4-(1,3-thiazol-2-yl)phenol. While all thiazole derivatives share common structural features, the position of the thiazole ring and the phenol group can significantly influence their properties and uses.

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Properties

IUPAC Name

3-(1,3-thiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-8-3-1-2-7(6-8)9-10-4-5-12-9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOFDTPOJDKPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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